molecular formula C23H21N5O2 B2675844 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795484-75-1

1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675844
CAS No.: 1795484-75-1
M. Wt: 399.454
InChI Key: FPXBRMFJJHNJRF-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Triazole Research

The exploration of 1,2,3-triazoles began in the late 19th century, with early syntheses relying on cyclization reactions of hydrazine derivatives. However, the field underwent a paradigm shift in the 1960s when Rolf Huisgen systematically characterized the 1,3-dipolar cycloaddition between azides and alkynes, a reaction now bearing his name. This thermal process, while foundational, suffered from limited regioselectivity, producing mixtures of 1,4- and 1,5-disubstituted triazoles that complicated purification. The 21st century brought transformative advances through transition metal catalysis. Karl Barry Sharpless's introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in 2002 enabled regioselective synthesis of 1,4-disubstituted triazoles under mild conditions, earning recognition as a quintessential "click chemistry" reaction. Subsequent developments, such as ruthenium-catalyzed variants favoring 1,5-regioisomers, expanded the synthetic toolbox. These methodological breakthroughs coincided with growing recognition of triazoles' pharmacological potential, particularly their ability to serve as bioisosteric replacements for amides and imidazoles in drug design.

Significance of 1,2,3-Triazole-4-Carboxamide Derivatives in Modern Chemistry

1,2,3-Triazole-4-carboxamides occupy a privileged position in medicinal chemistry due to their unique combination of synthetic accessibility and biomimetic properties. The triazole core exhibits remarkable metabolic stability compared to traditional heterocycles, resisting both oxidative degradation and enzymatic hydrolysis. This stability arises from its aromatic character and the strong dipole moment created by adjacent nitrogen atoms, which facilitates π-stacking interactions with biological targets. The carboxamide moiety enhances water solubility while providing hydrogen-bonding capabilities critical for target engagement.

Recent studies demonstrate that 1,2,3-triazole-4-carboxamides frequently outperform their imidazole or pyrazole counterparts in drug discovery campaigns. For instance, in kinase inhibitor development, the triazole-carboxamide scaffold has shown superior binding affinity to ATP pockets due to optimal dipole alignment with the phospho-binding region. The structural modularity of these compounds enables rapid analog synthesis through click chemistry, allowing medicinal chemists to explore diverse substitution patterns at the 1-, 4-, and 5-positions while maintaining synthetic efficiency.

Research Objectives and Scope

This investigation focuses on elucidating the structural and synthetic nuances of 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, a compound exemplifying the pharmacophoric versatility of triazole-carboxamides. Primary objectives include:

  • Systematic analysis of regioselective synthesis routes for 1,4,5-trisubstituted triazole cores
  • Characterization of electronic effects induced by the 2-methoxybenzyl and pyridinyl substituents
  • Evaluation of hydrogen-bonding networks formed by the carboxamide linkage
  • Assessment of π-π stacking interactions mediated by aromatic substituents

The study excludes pharmacokinetic and toxicity profiling to concentrate on fundamental chemical properties and synthetic methodology development.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the azole superclass of five-membered heterocycles containing three nitrogen atoms. Its structure features:

  • Core : 1H-1,2,3-triazole ring (positions 1-3 nitrogen atoms) exhibiting aromatic character through 6π-electron delocalization
  • Substituents :
    • Position 1: Benzyl group providing hydrophobic bulk and potential for CH-π interactions
    • Position 4: Carboxamide moiety (-CONH-) serving as hydrogen bond donor/acceptor
    • Position 5: Pyridin-4-yl group contributing to π-stacking and coordination chemistry
  • Side Chain : N-(2-methoxybenzyl) group combining steric bulk with hydrogen-bond acceptor capacity from the methoxy oxygen

Properties

IUPAC Name

1-benzyl-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-30-20-10-6-5-9-19(20)15-25-23(29)21-22(18-11-13-24-14-12-18)28(27-26-21)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBRMFJJHNJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this triazole derivative typically involves a click chemistry approach, where azides and alkynes react under mild conditions to form triazoles. The specific structure of this compound includes a benzyl group, a methoxybenzyl moiety, and a pyridine ring, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Microorganism Activity (IC50)
E. coli12 µM
S. aureus15 µM
C. albicans10 µM

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (μM)
MCF-78.5
HeLa6.3
A5497.2

Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death and exhibits anti-metastatic effects by inhibiting matrix metalloproteinases (MMPs).

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the neuroprotective effects of triazole derivatives. For example, compounds in this class have demonstrated the ability to cross the blood-brain barrier and exhibit anti-inflammatory properties in models of neurodegenerative diseases.

Case Study 1: Antitrypanosomal Activity

A study highlighted the antitrypanosomal activity of triazole derivatives where similar compounds were tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain analogs could significantly reduce parasite load in infected cells.

Case Study 2: Inhibition of Xanthine Oxidase

Another investigation focused on the inhibition of xanthine oxidase by triazole derivatives. The findings suggested that these compounds could serve as potential treatments for gout by reducing uric acid production.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring or substituents on the benzyl groups can enhance potency and selectivity against specific targets.

Scientific Research Applications

Antitumor Activity

Research indicates that 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2, promoting cell death in tumors .
  • In Vitro Efficacy : In studies involving different cancer cell lines, the compound displayed IC50 values indicating potent anti-proliferative effects:
    Cell LineIC50 (µM)
    A431 (skin cancer)< 10
    HepG2 (liver cancer)< 15
    MCF7 (breast cancer)< 12

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Broad Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies indicate that it can compete with established antibiotics .
  • Mechanism : The antimicrobial action may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes involved in disease processes:

  • Cyclooxygenase Inhibition : The compound inhibits cyclooxygenase enzymes, critical in inflammatory responses. Molecular docking studies suggest effective binding to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators .

Case Study on Anticancer Activity

A detailed investigation into the anticancer properties of this compound was conducted using A431 skin cancer cells. The study revealed that treatment with the compound led to significant apoptosis rates and activation of caspases, confirming its potential as a therapeutic agent against skin cancer .

Antimicrobial Efficacy Study

In a comparative study assessing various derivatives of this compound, modifications to the triazole ring were found to enhance antimicrobial activity significantly. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxybenzyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 2-chloro-4-fluorobenzyl in ), but reduce membrane permeability.
  • Aromatic vs. Aliphatic Substituents : Morpholine () or pyridinylmethyl () groups improve solubility and pharmacokinetics, whereas halogenated aryl groups () favor lipophilicity and blood-brain barrier penetration.
  • Amino Substitution: 5-Amino-1,2,3-triazole derivatives () exhibit distinct antiproliferative mechanisms compared to non-amino analogs, suggesting the triazole core’s substitution pattern critically modulates biological activity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires careful selection of reaction conditions. For triazole-carboxamide derivatives, a common approach involves coupling azides and alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though direct evidence for this compound is limited. Key parameters include:

  • Solvent/base system : Use polar aprotic solvents like DMF with K₂CO₃ to facilitate nucleophilic substitution (e.g., benzylation of triazole intermediates) .
  • Temperature control : Room-temperature stirring is often sufficient for alkylation steps to avoid side reactions .
  • Protecting groups : Methoxybenzyl and benzyl groups may require selective deprotection; TFA/CH₂Cl₂ is typical for benzyl groups in related compounds .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is recommended for isolating polar intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Structural confirmation relies on multi-technique analysis:

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent patterns. For example, pyridin-4-yl protons appear as doublets near δ 8.5 ppm, while methoxybenzyl groups show singlet methylene protons (δ ~4.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms triazole-pyridine orientation, as demonstrated for analogous triazole hybrids (e.g., C–H···O interactions in crystal packing) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., ESI+ for [M+H]⁺) ensures synthetic accuracy .
  • IR spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and triazole C=N (~1500 cm⁻¹) validate functional groups .

Advanced: How can researchers resolve contradictions in biological activity data for triazole-carboxamide derivatives?

Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
  • Selectivity profiling : Use kinase/GPCR panels to rule out nonspecific binding, as seen in pyrazole-triazole hybrids .
  • Metabolic stability assays : Assess liver microsome degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing pyridin-4-yl with pyrazol-4-yl) to isolate SAR contributions .

Advanced: What computational methods are recommended for studying binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina/GOLD) : Dock the compound into crystal structures of kinases or GPCRs, using pyridin-4-yl as a hydrogen bond acceptor. Validate with MD simulations (AMBER/CHARMM) to assess binding pose stability .
  • DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • Pharmacophore modeling (MOE) : Map triazole-carboxamide core as a hydrogen bond donor/acceptor motif, aligning with ATP-binding pockets in kinases .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Replace the benzyl group with electron-withdrawing (e.g., nitrobenzyl) or bulky (e.g., naphthyl) substituents to probe steric/electronic effects .
  • Heterocycle variation : Substitute pyridin-4-yl with pyrimidin-2-yl or isoxazol-3-yl to assess π-π stacking efficiency .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea to modulate solubility and H-bonding .
  • In vitro testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition for anticancer activity) .

Advanced: How should researchers address low yields in triazole ring formation?

Answer:

  • Catalyst optimization : Use CuI (10 mol%) with TBTA ligand to enhance CuAAC efficiency, as shown for triazole-pyrazole hybrids .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity .
  • Azide purity : Pre-purify azide intermediates via silica gel chromatography to eliminate residual amines that inhibit cycloaddition .

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